molecular formula C23H24N2O B5287568 (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone

(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone

Cat. No.: B5287568
M. Wt: 344.4 g/mol
InChI Key: LJXKTONKXSUFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone: is an organic compound with the molecular formula C23H24N2O It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and a quinoline ring substituted with a phenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Substitution with Methyl Groups:

    Formation of the Quinoline Ring: The quinoline ring is synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling of Piperidine and Quinoline Rings: The final step involves the coupling of the piperidine and quinoline rings through a condensation reaction, typically using reagents like acetic anhydride or phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace functional groups on the piperidine or quinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology:

    Drug Development: (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone is investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

Medicine:

    Anticancer Research:

    Antimicrobial Activity: It is evaluated for its antimicrobial properties, aiming to develop new antibiotics or antifungal agents.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

    Agriculture: It is explored for its potential use as a pesticide or herbicide, contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in critical biological processes, affecting cellular functions.

    Modulate Receptors: The compound interacts with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

    Interfere with DNA/RNA: It can bind to nucleic acids, disrupting replication and transcription processes, leading to cytotoxic effects.

Comparison with Similar Compounds

    (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group, exhibiting different chemical reactivity and biological activity.

    (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)amine: A derivative with an amine group, showing distinct pharmacological properties.

Uniqueness:

    Structural Features: The presence of both piperidine and quinoline rings, along with specific substitutions, imparts unique chemical and biological properties to (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-16-12-17(2)15-25(14-16)23(26)20-13-22(18-8-4-3-5-9-18)24-21-11-7-6-10-19(20)21/h3-11,13,16-17H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXKTONKXSUFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.